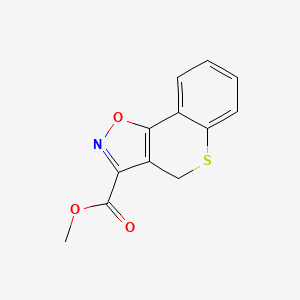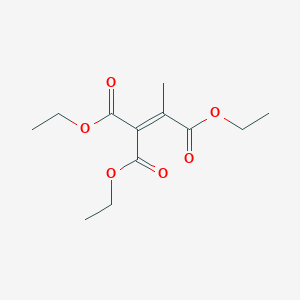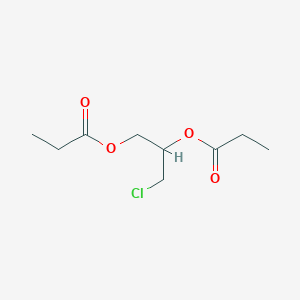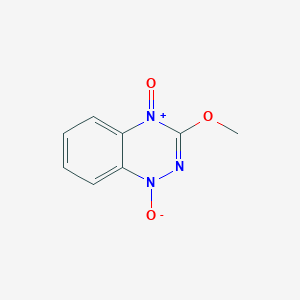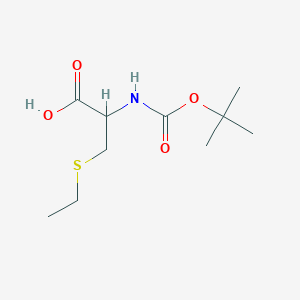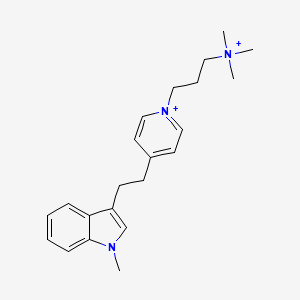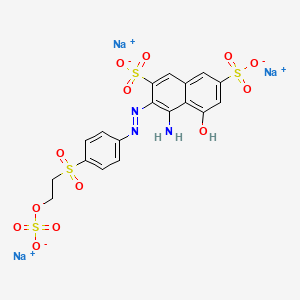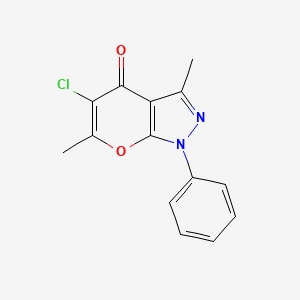
5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- is a heterocyclic compound that has garnered significant attention due to its diverse structural features and potential biological activities. This compound is part of the pyrano[2,3-c]pyrazole family, which is known for its fused pyran and pyrazole rings. These structures are notable for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
The synthesis of Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- typically involves multicomponent reactions. One common method is the four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions or in the presence of benign catalysts to promote green chemistry practices . Industrial production methods may utilize microwave or ultrasound-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound. Reagents such as bromine, nitric acid, and sulfuric acid are typically used.
Cyclization: This compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of the human Chk1 kinase enzyme, which plays a crucial role in cell cycle regulation and DNA damage response . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrano[3,2-c]pyrazole: Another isomer with different biological activities.
Pyrano[3,4-c]pyrazole: Known for its antimicrobial properties.
Pyrano[4,3-c]pyrazole: Exhibits antiviral activities.
These compounds share the fused pyran and pyrazole rings but differ in their isomeric arrangements and specific biological activities.
Properties
CAS No. |
87100-99-0 |
|---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-1-phenylpyrano[2,3-c]pyrazol-4-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-11-13(18)12(15)9(2)19-14(11)17(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
CJIHESUAAAFYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)N(N=C2C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




